
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a chloropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol typically involves the reaction of 5-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloropyridine moiety can be reduced to a pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(5-Pyridin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of 3-(5-Substituted-pyridin-3-yl)pyrrolidin-3-ol derivatives.
Aplicaciones Científicas De Investigación
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromopyridin-3-yl)pyrrolidin-3-ol
- 3-(5-Fluoropyridin-3-yl)pyrrolidin-3-ol
- 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol
Uniqueness
3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3-(5-chloropyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-7(4-12-5-8)9(13)1-2-11-6-9/h3-5,11,13H,1-2,6H2 |
Clave InChI |
GVDSQSFWPHEYAF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(C2=CC(=CN=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)


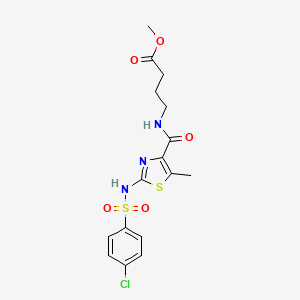
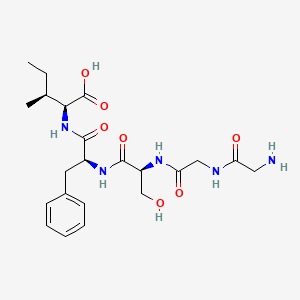
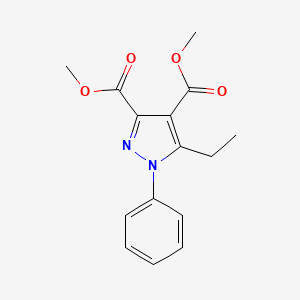
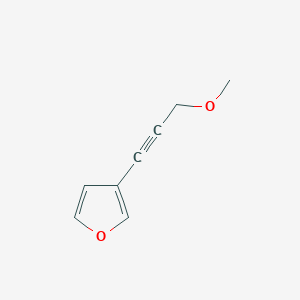
![N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631094.png)
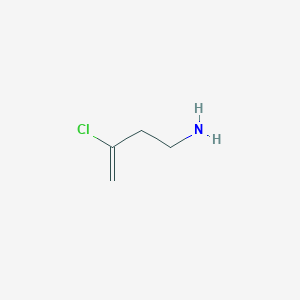
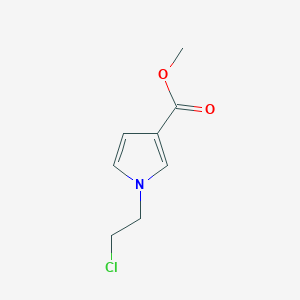
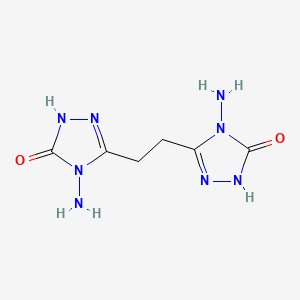
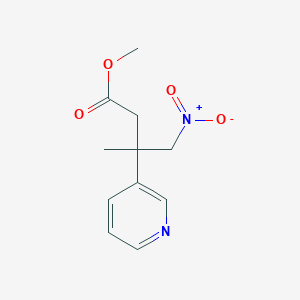
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
